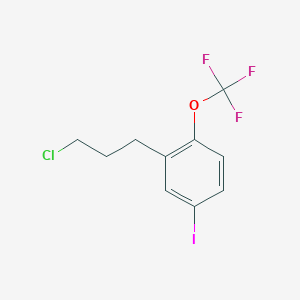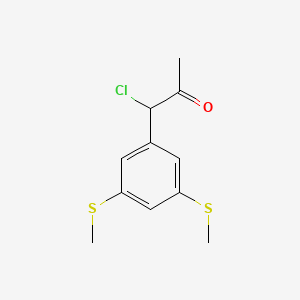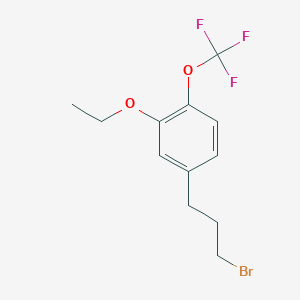![molecular formula C11H22N2O2Si B14045370 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile is a complex organic compound that features a silyl ether group, a hydroxyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable processes. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to replace the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitrile group produces primary amines.
科学的研究の応用
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile involves its interaction with various molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, while the nitrile and hydroxyl groups participate in chemical reactions. These interactions can influence biochemical pathways, making the compound useful in medicinal chemistry and drug development .
類似化合物との比較
Similar Compounds
3-[Tert-butyl(dimethyl)silyl]oxy-1-propanol: Similar in structure but lacks the nitrile group.
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypropanal: Contains an aldehyde group instead of a nitrile group.
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxybutane: Features a longer carbon chain.
Uniqueness
The presence of both the nitrile and hydroxyl groups in 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile makes it unique compared to similar compounds. This combination of functional groups allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
特性
分子式 |
C11H22N2O2Si |
|---|---|
分子量 |
242.39 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H22N2O2Si/c1-11(2,3)16(4,5)15-10-6-7-13(14)9(10)8-12/h9-10,14H,6-7H2,1-5H3 |
InChIキー |
ZDSPSPXJBQUEMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)


![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)

![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

